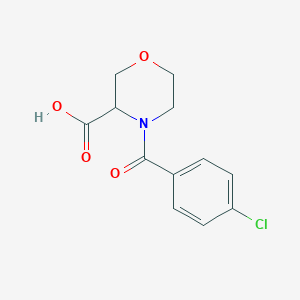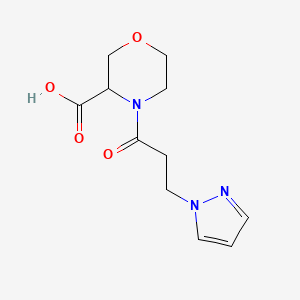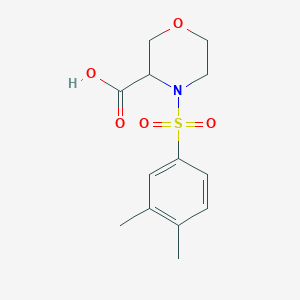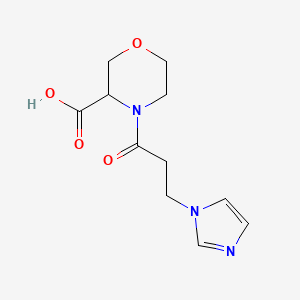
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FMPP belongs to the class of pyrimidine derivatives and has a molecular formula of C11H10FN3.
Mécanisme D'action
The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has also been found to activate certain receptors in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have antifungal and antibacterial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for the study of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine. One area of research is the development of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine may also be an area of future research.
Méthodes De Synthèse
The synthesis of 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine involves the reaction of 4-Fluoro-2-methylaniline with Ethyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate in the presence of a catalyst. The reaction yields 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6-(4-Fluoro-2-methylphenyl)pyrimidin-4-amine has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
6-(4-fluoro-2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-4-8(12)2-3-9(7)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDHEHSGYKFKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)
![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)